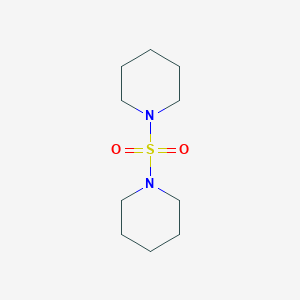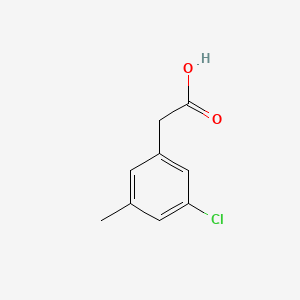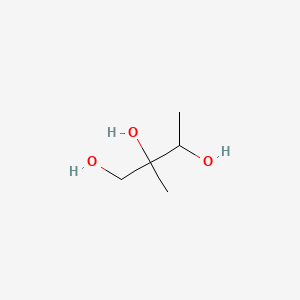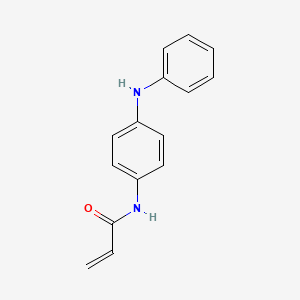
4-(Heptyloxy)-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Heptyloxy)-3-methoxybenzaldehyde, commonly referred to as HMBA, is an aromatic aldehyde used in a variety of chemical and scientific applications. It is a colorless solid that has a distinct odor and is soluble in many organic solvents. HMBA is used in the synthesis of a variety of compounds, including pharmaceuticals, and has been studied for its potential therapeutic applications. This article will discuss the synthesis of HMBA, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Wissenschaftliche Forschungsanwendungen
HMBA has been studied for its potential therapeutic applications, particularly in the areas of cancer, inflammation, and oxidative stress. It has been shown to have anti-inflammatory and antioxidant properties and has been studied for its potential to inhibit the growth of cancer cells. In addition, HMBA has been studied for its potential to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. HMBA has also been studied for its potential to act as an inhibitor of the enzyme tyrosinase, which is involved in the synthesis of melanin.
Wirkmechanismus
The exact mechanism of action of HMBA is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as acetylcholinesterase and tyrosinase, as well as by modulating the expression of certain genes involved in inflammation and cancer. Additionally, HMBA has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
HMBA has been studied for its biochemical and physiological effects in various cell types and organisms. In cell culture studies, HMBA has been shown to inhibit the growth of cancer cells and to have anti-inflammatory and antioxidant properties. In animal studies, HMBA has been shown to have anti-inflammatory and anti-tumor effects. Additionally, HMBA has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
HMBA has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is relatively stable in solution. Additionally, it has been studied for its potential therapeutic applications, making it a useful tool in the study of various diseases. However, HMBA is also limited by its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
The potential therapeutic applications of HMBA are still being explored, and there are many potential future directions for research. These include further exploration of its mechanism of action, its potential to inhibit the growth of cancer cells, and its potential to act as an inhibitor of the enzymes acetylcholinesterase and tyrosinase. Additionally, further research is needed to explore the potential of HMBA as an inhibitor of other enzymes, as well as its potential to act as an antioxidant and anti-inflammatory agent. Finally, further research is needed to explore the potential of HMBA to be used in combination with other compounds to enhance its therapeutic potential.
Synthesemethoden
HMBA can be synthesized by various methods, including the Grignard reaction, the Wittig reaction, and the Ullmann reaction. The most common method is the Grignard reaction, which involves the reaction of heptyl bromide and 3-methoxybenzaldehyde in the presence of a magnesium salt. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and is followed by aqueous acid work-up. The resulting product is a crystalline solid that can be further purified by recrystallization or column chromatography.
Eigenschaften
CAS-Nummer |
5438-59-5 |
|---|---|
Molekularformel |
C15H22O3 |
Molekulargewicht |
250.33 g/mol |
IUPAC-Name |
4-heptoxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C15H22O3/c1-3-4-5-6-7-10-18-14-9-8-13(12-16)11-15(14)17-2/h8-9,11-12H,3-7,10H2,1-2H3 |
InChI-Schlüssel |
ICALILSAQCFUHV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCOC1=C(C=C(C=C1)C=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![spiro[2.4]heptane-4,7-dione](/img/structure/B6613715.png)


![2-formyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6613747.png)






![tert-butyl 1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B6613783.png)


![4-phenyl-1lambda6,7lambda6-dithia-4-azaspiro[4.4]nonane-1,1,3,7,7-pentone](/img/structure/B6613802.png)